N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(6-amino-4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-7-11(16)8-12-13(9)17-15(20-12)18-14(19)10-5-3-2-4-6-10/h7-8,10H,2-6,16H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLANAVNGBFEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 289.4 g/mol. The compound consists of a benzothiazole moiety linked to a cyclohexanecarboxamide, which is believed to enhance its pharmacological properties due to the presence of both an amino group and a cyclohexane structure .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H19N3OS |
| Molecular Weight | 289.4 g/mol |
| Functional Groups | Amino, Benzothiazole, Cyclohexane |
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. Molecular docking studies have indicated favorable binding affinities with COX enzymes, supporting its potential as an anti-inflammatory agent .
Case Studies
- In Vivo Evaluation : A study evaluated the compound's efficacy in xenograft models, demonstrating improved tumor uptake and reduced kidney-to-tumor ratios when conjugated with imaging agents. This suggests its potential utility in targeted cancer therapies .
- Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to α4β1 integrins, which are implicated in tumor progression and metastasis. These findings highlight the compound's relevance in cancer treatment strategies .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways in cancer progression.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties to optimize its therapeutic application.
- Derivatives Development : Synthesizing analogs to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Bioactivity: The 6-ethoxy group in 2c enhances cytotoxicity compared to unsubstituted or methylated analogs, likely due to increased lipophilicity and improved membrane permeability .
Impact of Cyclohexanecarboxamide :
- The cyclohexane ring contributes to conformational rigidity and lipophilicity, which may influence pharmacokinetic properties such as absorption and tissue distribution. This is consistent with studies on related carboxamide derivatives .
Comparison with Thiourea-Cyclohexanecarboxamide Derivatives
Table 2: Thiourea vs. Benzothiazole Derivatives
Key Observations :
- Thiourea derivatives exhibit metal-chelating properties due to sulfur and nitrogen donor atoms, making them useful in analytical chemistry but less targeted in therapeutic applications .
- Benzothiazole derivatives, including the target compound, show greater specificity for biological targets (e.g., kinases, DNA) due to aromatic π-stacking interactions and enhanced structural stability .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties Based on Structural Features
| Property | Target Compound | N-(6-Ethoxy Analog) | Thiourea Derivatives |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~4.2 | ~2.8–3.5 |
| Solubility | Moderate (amino group enhances aqueous solubility) | Low (ethoxy increases hydrophobicity) | Variable (depends on aryl substituents) |
| Metabolic Stability | Likely lower due to amino group oxidation | Higher (ethoxy is metabolically stable) | Susceptible to hydrolysis at thiourea moiety |
Key Observations :
- The 6-amino group in the target compound may improve solubility but could also make it prone to oxidative metabolism, limiting its half-life compared to ethoxy or methyl analogs .
- Thiourea derivatives face stability challenges in biological systems, reducing their utility in drug development compared to benzothiazole carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
